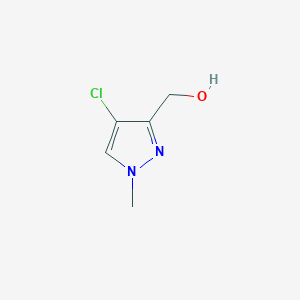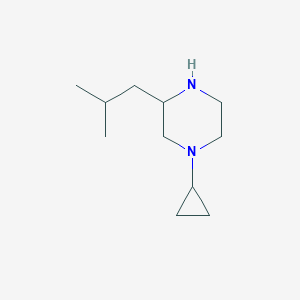
1-Cyclopropyl-3-(2-methylpropyl)piperazine
Übersicht
Beschreibung
“1-Cyclopropyl-3-(2-methylpropyl)piperazine” is a cyclic compound. It contains 39 bonds in total, including 15 non-H bonds, 3 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) . The molecule consists of 24 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-3-(2-methylpropyl)piperazine” includes a three-membered cyclopropyl ring and a six-membered piperazine ring . The molecule has a total of 39 bonds, including 15 non-H bonds and 3 rotatable bonds .
Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are key components of several blockbuster drugs . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus .
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agents
1-Cyclopropyl-3-(2-methylpropyl)piperazine: has potential applications in the development of new antimicrobial agents. Its piperazine core can be modified to create compounds that interfere with bacterial cell wall synthesis or disrupt protein function, leading to the death of pathogenic microbes .
Agriculture: Pesticides
In agriculture, this compound could be used to synthesize novel pesticides. The piperazine moiety is known for its bioactivity, and derivatives of this compound may act as effective agents against crop pests, contributing to increased agricultural productivity .
Materials Science: Polymer Synthesis
The piperazine structure is valuable in materials science for synthesizing polymers with specific properties. For instance, incorporating 1-Cyclopropyl-3-(2-methylpropyl)piperazine into polymers could result in materials with enhanced flexibility, durability, or thermal stability .
Environmental Science: Water Treatment
This compound could be explored for environmental applications, such as water treatment. Its ability to form complexes with metals or organic pollutants may be harnessed to remove contaminants from water sources, improving water quality and safety .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 1-Cyclopropyl-3-(2-methylpropyl)piperazine might serve as enzyme inhibitors. By binding to the active sites of enzymes, these compounds could regulate biochemical pathways, which is crucial for understanding diseases and developing new drugs .
Pharmacology: Drug Development
Finally, in pharmacology, this compound’s framework could be utilized to develop new drugs. Its structural features, such as the cyclopropyl and piperazine rings, make it a candidate for creating molecules with potential therapeutic effects, such as antipsychotic or antidepressant medications .
Wirkmechanismus
While the specific mechanism of action for “1-Cyclopropyl-3-(2-methylpropyl)piperazine” is not mentioned in the search results, piperazine, in general, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Zukünftige Richtungen
Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents has been reported, but the use of the piperazine molecule, which is of pharmaceutical importance, is lacking . This suggests a potential future direction for the development of piperazine-based antimicrobial polymers .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLJZVRCVKMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



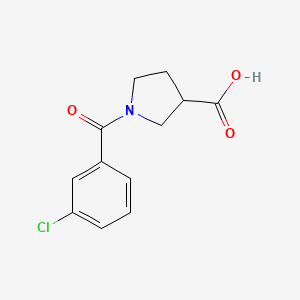
![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
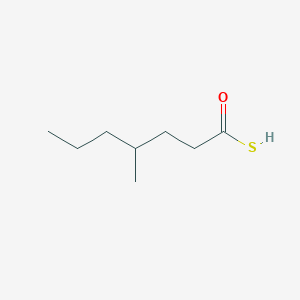
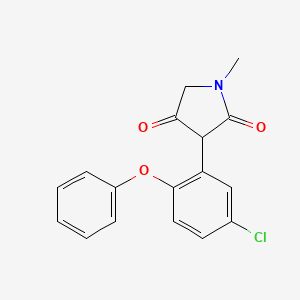
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)



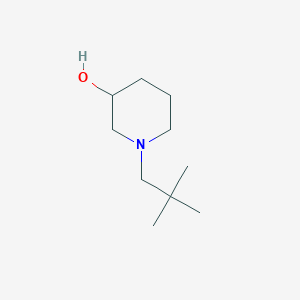

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)
